4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a piperazine ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticonvulsant and antidepressant agent. Studies have shown that derivatives of this compound exhibit significant activity in animal models of epilepsy and depression .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the chlorinated chromen-2-one reacts with piperazine in the presence of a base like potassium carbonate.
Addition of the Benzo[d][1,3]dioxol-5-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with benzo[d][1,3]dioxol-5-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-5-ylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chromen-2-one core, converting it to a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the chromen-2-one core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Shares the piperazine and benzo[d][1,3]dioxol-5-ylmethyl moieties but lacks the chromen-2-one core.
6-chloro-5,7-dimethyl-2H-chromen-2-one: Contains the chromen-2-one core but lacks the piperazine and benzo[d][1,3]dioxol-5-ylmethyl groups.
Uniqueness
The uniqueness of 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one lies in its combined structural features, which confer distinct pharmacological properties. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group enhances its lipophilicity, while the piperazine ring allows for versatile interactions with biological targets. The chromen-2-one core contributes to its stability and potential fluorescence properties.
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chloro-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-15-9-21-23(16(2)24(15)25)18(11-22(28)31-21)13-27-7-5-26(6-8-27)12-17-3-4-19-20(10-17)30-14-29-19/h3-4,9-11H,5-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCIAHQTUJRQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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